2-(2H3)methoxy-6-methoxybenzoicacid
Description
2-(2H3)methoxy-6-methoxybenzoicacid is a compound with the molecular formula C9H10O3. It is a derivative of benzoic acid, characterized by the presence of methoxy groups at the 2 and 6 positions on the benzene ring.
Properties
CAS No. |
1608095-20-0 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
185.19 g/mol |
IUPAC Name |
2-methoxy-6-(trideuteriomethoxy)benzoic acid |
InChI |
InChI=1S/C9H10O4/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3,(H,10,11)/i1D3 |
InChI Key |
MBIZFBDREVRUHY-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=CC=C1)OC)C(=O)O |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H3)methoxy-6-methoxybenzoicacid typically involves the reduction hydrogenation of 2-methyl-6-nitrobenzoic acid . The reaction conditions include the use of hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2H3)methoxy-6-methoxybenzoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated benzoic acids and other substituted derivatives.
Scientific Research Applications
2-(2H3)methoxy-6-methoxybenzoicacid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2H3)methoxy-6-methoxybenzoicacid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxybenzoate: A related compound with similar structural features but different functional groups.
2-Methoxybenzoic acid: Another derivative of benzoic acid with a single methoxy group.
Uniqueness
2-(2H3)methoxy-6-methoxybenzoicacid is unique due to the presence of two methoxy groups at specific positions on the benzene ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in various research and industrial applications.
Biological Activity
2-(2H3)methoxy-6-methoxybenzoic acid is a methoxy-substituted benzoic acid derivative that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, exploring its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features two methoxy groups at the 2 and 6 positions on the benzene ring, which significantly influence its chemical behavior and biological interactions. Its molecular formula is with a molecular weight of approximately 182.17 g/mol.
Antimicrobial Properties
Research indicates that 2-(2H3)methoxy-6-methoxybenzoic acid exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest notable potency against pathogens such as E. faecalis and other clinically relevant strains .
| Bacterial Strain | MIC (μM) |
|---|---|
| E. faecalis | 8 |
| S. aureus | 12 |
| E. coli | 15 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in cell models, suggesting a potential mechanism for treating inflammatory diseases.
The biological activity of 2-(2H3)methoxy-6-methoxybenzoic acid is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways, which could explain its anti-inflammatory effects.
- Antioxidant Activity : It has been shown to exhibit antioxidant properties, potentially reducing oxidative stress in cells .
Study on Antiproliferative Activity
A recent study assessed the antiproliferative effects of various methoxy-substituted benzoic acids, including 2-(2H3)methoxy-6-methoxybenzoic acid, against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated IC50 values ranging from 1.2 to 5.3 μM, demonstrating significant cytotoxicity against these cell lines .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 3.1 |
| HCT116 | 4.0 |
Antioxidative Capacity
Another investigation focused on the antioxidative capacity of this compound compared to standard antioxidants like Butylated Hydroxytoluene (BHT). The findings revealed that it exhibited superior antioxidant activity in scavenging free radicals, suggesting its potential role in preventing oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
